8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one
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Overview
Description
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. The incorporation of a fluorine atom into the isoquinoline structure often enhances the biological activity and provides unique properties to the compound .
Preparation Methods
The synthesis of 8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one can be achieved through various methods. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring. This can be done using fluorinating agents such as tetraalkylammonium fluorides or inorganic fluoride salts . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Chemical Reactions Analysis
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroisoquinolines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one involves its interaction with specific molecular targets. For example, in antibacterial applications, fluorinated isoquinolines can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
8-fluoro-5-methyl-2,3-dihydroisoquinolin-3-one can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
8-Fluoroisoquinoline: Another fluorinated isoquinoline with similar bioactivities.
5-Methylisoquinoline: A non-fluorinated analog that lacks the unique properties conferred by the fluorine atom.
Fluoroquinolones: A class of compounds known for their broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H8FNO |
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Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-5-methyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-9(11)8-5-12-10(13)4-7(6)8/h2-5H,1H3,(H,12,13) |
InChI Key |
DCNRUBABDYBWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CNC(=O)C=C12)F |
Origin of Product |
United States |
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